(4,5-Dimethylpyridin-2-YL)methanamine
CAS No.:
Cat. No.: VC19871788
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2 |
|---|---|
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | (4,5-dimethylpyridin-2-yl)methanamine |
| Standard InChI | InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3 |
| Standard InChI Key | KBVSOPXRCQYOSI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
(4,5-Dimethylpyridin-2-YL)methanamine (CAS: 130000-78-1; 1159830-12-2) belongs to the class of substituted pyridines. Its structure comprises a six-membered aromatic pyridine ring with two methyl groups (-CH₃) at positions 4 and 5 and a methanamine (-CH₂NH₂) group at position 2 . The molecular formula C₈H₁₂N₂ corresponds to a planar aromatic system with substituents influencing electronic distribution and steric interactions.
The InChIKey (KBVSOPXRCQYOSI-UHFFFAOYSA-N) and SMILES notation (CC1=CC(=NC=C1C)CN) provide unambiguous representations of its connectivity . Computational analyses reveal a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2, critical for predicting solubility and intermolecular interactions .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 136.19 g/mol | |
| XLogP3 (Partition Coefficient) | 0.5 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 136.100048391 Da |
The compound’s moderate lipophilicity (XLogP3 = 0.5) suggests balanced solubility in polar and nonpolar solvents, advantageous for pharmaceutical formulations . Its melting and boiling points remain undocumented in available literature, necessitating further experimental characterization.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (4,5-Dimethylpyridin-2-YL)methanamine typically involves:
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Friedel-Crafts Alkylation: Introducing methyl groups to a pyridine precursor.
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Amination: Attaching the methanamine group via nucleophilic substitution or reductive amination.
Catalysts such as palladium on carbon (Pd/C) enhance reaction efficiency during reduction steps, while inert atmospheres prevent oxidation.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize yield and purity. These systems enable precise control over temperature and residence time, reducing side reactions. A representative workflow includes:
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Reactor Configuration: Tubular reactors with integrated catalyst beds.
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Process Parameters: Temperatures of 80–120°C and pressures of 2–5 bar.
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Post-Synthesis Purification: Chromatography or crystallization to achieve >95% purity.
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Reactions
The methanamine group (-CH₂NH₂) acts as a nucleophile, participating in:
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Schiff Base Formation: Reacting with aldehydes or ketones to form imines.
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Acylation: Generating amides upon treatment with acyl chlorides.
The methyl groups exhibit limited reactivity but influence steric hindrance, moderating reaction rates.
Metal-Catalyzed Transformations
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, expanding applications in materials science. For example:
Such reactions are pivotal for synthesizing complex ligands for catalysis or drug candidates.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s amine group facilitates its use in synthesizing:
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Prodrugs: Enhancing bioavailability of hydrophobic therapeutics.
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Ligands for Metal Complexes: Improving selectivity in catalytic asymmetric synthesis.
Material Science
Incorporation into polymers or coatings leverages its aromaticity for:
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UV Stabilization: Absorbing harmful radiation in packaging materials.
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Conductive Films: Serving as a dopant in organic semiconductors.
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